N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
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Overview
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, methoxy groups, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The 2,5-dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation, using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
- N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Uniqueness
Compared to similar compounds, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide stands out due to its specific substitution pattern and the presence of the 4-methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-5-8-18(30-2)9-6-16)7-11-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOIFYSYVTMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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